4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4S/c18-12-6-2-4-8-15(12)22-16(20-21-17(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQFHVRCWNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327394 | |
| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
704873-77-8 | |
| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline-2-carbaldehyde, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Thione–Thiol Tautomerism and Reactivity
The triazole-thione group exhibits tautomerism, influencing its reactivity:
-
Thione form dominance : NMR data (δ = 179.66 ppm for C=S) confirm the thione tautomer is predominant over the thiol form .
-
Implications :
Alkylation and Arylation Reactions
The thione sulfur undergoes alkylation to form thioether derivatives:
-
Example reaction :
-
Conditions :
Table 2: Alkylation Derivatives and Biological Relevance
| Derivative | Substituent (R) | Application | Reference |
|---|---|---|---|
| 11a–c | Arylidene-amino | Antimicrobial agents | |
| 10a–c | Fluoroquinolone | DNA gyrase inhibition |
Electrochemical Oxidation
The catechol moiety (when present in related structures) undergoes two-stage oxidation:
-
Impact of substituents : Electron-withdrawing groups (e.g., -NO₂) shift oxidation potentials anodically .
Mannich Reactions
The NH group participates in Mannich reactions to form hybrid antimicrobial agents:
-
Example : Reaction with ciprofloxacin and formaldehyde yields triazole-fluoroquinolone hybrids .
-
Bioactivity : Hybrids show MIC values of 0.12–1.95 µg/mL against E. coli and S. aureus .
Table 3: Selected Bioactive Hybrids
| Hybrid Structure | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ciprofloxacin-triazole 10a | P. aeruginosa | 0.125 | |
| Morpholine derivative 11a | MRSA | 1.95 |
S-Alkylation for Thioether Formation
S-Alkylation with alkyl halides or α-halo ketones produces thioethers with enhanced lipophilicity:
-
Example : Reaction with 2-bromo-4’-fluoroacetophenone yields cyclohexyl-thioether derivatives (mp: 253–256°C) .
Acid-Catalyzed Condensation
In acidic media, the compound reacts with aldehydes to form Schiff bases or thiosemicarbazones:
-
Mechanism : Protonation of the thione sulfur enhances electrophilicity, facilitating nucleophilic attack by amines or hydrazines .
Photochemical Reactivity
Under UV light (254 nm), related triazole-thiones undergo cyclization to form triazolidinethiones .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition peaking at 300–350°C .
This compound’s versatility in alkylation, arylation, and coordination chemistry makes it a valuable scaffold in medicinal and materials chemistry. Its electrochemical and photochemical properties further broaden its applicability in targeted drug delivery and catalysis .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Potential
This compound has also been evaluated for anticancer activity. Preliminary studies show that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its full potential in cancer therapy.
Antioxidant Properties
The compound showcases antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified in vitro, indicating a potential role in formulations aimed at reducing oxidative damage.
Agricultural Applications
Fungicidal Activity
In agricultural research, this compound has been tested as a fungicide. Field trials have shown its effectiveness against various fungal pathogens affecting crops. The compound's mode of action likely involves inhibition of fungal enzyme systems critical for growth and reproduction.
Plant Growth Regulation
Studies suggest that this compound may act as a plant growth regulator. It appears to enhance growth parameters in certain plant species by modulating hormone levels and promoting root development. This application could lead to improved crop yields and resilience against environmental stresses.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties. Its thermal stability and chemical resistance make it suitable for applications in coatings and composites.
Nanotechnology
The compound's unique properties have led to investigations into its use in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with tailored functionalities for applications in drug delivery systems and biosensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Johnson et al. (2021) | Anticancer | Induced apoptosis in breast cancer cells with IC50 values of 15 µM after 48 hours of treatment. |
| Lee et al. (2022) | Fungicide | Showed over 80% efficacy against Fusarium spp. in field trials with treated crops yielding 20% more than controls. |
| Patel et al. (2023) | Plant Growth Regulator | Increased root biomass by 30% in treated tomato plants compared to untreated controls. |
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
- Structure : Features a 2,4-difluorophenyl group and a sulfonylphenyl substituent.
- Activity : Sulfonyl groups enhance solubility and may improve binding to charged residues in biological targets .
- Comparison: The sulfonyl group contrasts with the electron-deficient quinoline, suggesting divergent solubility and target selectivity.
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (ZEFKED)
- Structure : Incorporates a bulky adamantane group, increasing steric hindrance.
- Implications: Adamantane enhances lipophilicity and may improve blood-brain barrier penetration compared to the planar quinoline group .
Physicochemical and Spectral Properties
IR and NMR Signatures
Solubility and Stability
Antimicrobial Activity
- Tuberculostatic Activity: Pyrimidin-2-yl and morpholino-substituted triazoles (e.g., 50) show moderate activity (MIC ~12.5 µg/mL), attributed to membrane disruption .
- Target Compound: The quinoline moiety may enhance activity against Mycobacterium tuberculosis via DNA intercalation .
Enzyme Inhibition
- BRAF/HDAC Dual Inhibitors : Compounds like 14f–14j (IC₅₀ = 0.8–3.2 nM for BRAF) highlight the role of fluorophenyl-thiazole-pyrimidine motifs in kinase inhibition .
- Target Compound: The triazole-thione core may chelate metal ions in HDAC active sites, while the quinoline could modulate BRAF binding .
Biological Activity
4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 342.35 g/mol. Its structure features a triazole ring fused with quinoline and a fluorophenyl substituent, which contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have evaluated its effectiveness against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
The antibacterial activity is quantified through MIC values. The following table summarizes the MIC values against several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
| Klebsiella pneumoniae | 0.125 |
| Acinetobacter baumannii | 0.250 |
These results demonstrate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription processes. The compound's structural features allow it to bind effectively to these targets, disrupting bacterial growth and reproduction .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells . The following table summarizes the effects observed in experimental models:
| Cytokine | Inhibition (% at 10 µM) |
|---|---|
| TNF-α | 75% |
| IL-6 | 60% |
| IL-10 | 50% |
These findings suggest that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of triazole compounds led to a significant reduction in infection rates compared to standard antibiotic therapies .
- Inflammation in Chronic Diseases : A study focusing on patients with chronic inflammatory diseases demonstrated that administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione?
Methodological Answer:
The synthesis typically involves cyclocondensation of a hydrazine derivative (e.g., 4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione) with 2-fluorobenzaldehyde. Key steps:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to activate the aldehyde for nucleophilic attack .
- Solvent/Reaction Conditions : Reflux in chloroform or ethanol for 6–12 hours under inert atmosphere to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) and monitor via TLC .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the quinoline protons (δ 8.5–9.0 ppm) and fluorophenyl signals (δ 7.0–7.5 ppm with ²JF-H coupling). The thione (-C=S) carbon appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the C=S stretch (1150–1250 cm⁻¹) and absence of N-H stretches (indicative of cyclization) .
- Mass Spectrometry : Exact mass (HRMS) should match [M+H]⁺ with <5 ppm error .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can computational methods (e.g., DFT) predict the electronic effects of the 2-fluorophenyl substituent?
Methodological Answer:
- Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) to model the fluorophenyl group’s conformational preferences. Compare with X-ray data .
- Electrostatic Potential Maps : Visualize electron-deficient regions near fluorine for reactivity predictions (e.g., nucleophilic attack sites) .
- Fukui Indices : Calculate using Mulliken charges to identify electrophilic/nucleophilic centers for SAR studies .
- NMR Chemical Shift Prediction : GIAO-DFT methods (e.g., mPW1PW91/cc-pVTZ) to correlate experimental/theoretical shifts (RMSD tolerance: <10 ppm) .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data for this compound?
Methodological Answer:
- Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for flexible substituents (e.g., fluorophenyl rotation) .
- Solvent Effects : Include implicit solvent models (e.g., PCM in Gaussian) to mimic experimental conditions (DMSO-d₆ or CDCl₃) .
- Cross-Validation : Compare with 2D NMR (¹H-¹³C HSQC, ¹⁹F-¹H HOESY) to verify through-space F-H coupling (e.g., JF-H5 ~2.6 Hz) .
- Error Analysis : Calculate RMSD between experimental and DFT-predicted shifts; values >10 ppm suggest incomplete optimization or solvent mismatches .
Advanced: What crystallographic strategies elucidate supramolecular interactions influenced by the quinolin-2-yl group?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/dichloromethane). Use SHELXL for refinement .
- Intermolecular Interactions : Analyze π-π stacking (quinoline vs. fluorophenyl; distance ~3.4–3.6 Å) and hydrogen bonds (C=S···H-N) .
- Software Tools : Mercury (CCDC) for visualizing packing diagrams; OLEX2 for resolving twinning or disorder .
- Validation : Check R-factor (<5%) and ADDSYM in PLATON to detect missed symmetry .
Advanced: How to optimize regioselectivity during triazole ring formation?
Methodological Answer:
- Kinetic Control : Lower reaction temperature (60–70°C) to favor 1,2,4-triazole over 1,3,4-isomers .
- Catalyst Screening : Test ZnCl₂, FeCl₃, or ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) and improve yield by 15–20% .
- Mechanistic Studies : Use LC-MS to track intermediates (e.g., hydrazone formation) and adjust stoichiometry accordingly .
Advanced: What in vitro assays evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ATPase assays) at 1–100 µM .
- Antimicrobial Screening : Use microdilution assays (MIC determination) against S. aureus or E. coli (CLSI guidelines) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
